molecular formula C19H25NO5 B576086 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 193274-00-9

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No. B576086
Key on ui cas rn: 193274-00-9
M. Wt: 347.411
InChI Key: RZVFNCJYXSLWPA-UHFFFAOYSA-N
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Patent
US06541634B2

Procedure details

Methylhydrazine is highly toxic, is a cancer suspect agent, is flammable and is potentially explosive. It should be handled with extreme care. Have spill kits, drying agents, liqua paks and fire extinguishers on hand during handling. Ensure air hoses are long enough to escape any accident scene. Since methylhydrazine can react with metal oxides, the reaction vessel was inspected to ensure that no metal surfaces were exposed prior to initiating the reaction. In a clean, glass-lined, nitrogen purged vessel, 4-oxo-3-(phenylmethyl)-1,3-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-methyl ester (prepared according to Preparation Five, Step D, 50.1 kg, 1.0 eq.) was dissolved in methyl-t-butyl ether (MTBE, 208 L) at 15° C. to 20° C. to form a solution. The reaction solution was charged with methylhydrazine (7.6 kg, 1.15 eq.). After stirring for about 30 minutes, acetic acid (13.0 kg, 1.5 eq.) was added. The reaction mixture was slowly heated to reflux temperature (53° C. to 57° C.) and held at reflux for 15 to 20 hours. The reaction was cooled to between 20° C. and 25° C. The reaction mixture was cooled to between 5° C. and 10° C. and slowly charged with 10% sodium bicarbonate solution in water (175 L). The biphasic mixture was separated and the organic layer was washed sequentially with water (175 L) and saturated sodium chloride solution (175 L). The aqueous wash layers should be combined and treated with bleach solution to destroy any residual methylhydrazine prior to disposal. The organic solution was concentrated to a volume between 130 and 170 L under partial vacuum. Addition of heptanes (174 L) to the mixture precipitated the product. The slurry was stirred for 2 hours at a temperature between 5° C. and 10° C. The solids were isolated by filtration, washed with cold MTBE (34 L ), and dried under vacuum at a temperature between 35° C. and 45° C. for 24 hours to give 47.1 kg of 2,3,3a,4,6,7-hexahydro-2-methyl-3-oxo-3a-(phenylmethyl)-5H-pyrazolo[4,3-c]pyridine-5-carboxylic acid 1,1-dimethylethyl ester (95.1% yield). HPLC assay showed a product peak of 99.1% at about 5 minutes. HPLC conditions: Intersil C-8 column, 4.6×150 mm; mobile phase: 50% acetonitrile/water; aqueous phase: 1 L water, 3 mL triethylamine and 1 mL H3PO4 at pH 6.5; flow rate 1.0 mL/min.; detected by UV at 205 nm.
Name
Methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
208 L
Type
solvent
Reaction Step Two
Name
methylhydrazine
Quantity
7.6 kg
Type
reactant
Reaction Step Three
Quantity
13 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].C[O:5][C:6]([C:8]1([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:13](=O)[CH2:12][CH2:11][N:10]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:9]1)=O.C(O)(=O)C.C(=O)(O)[O-].[Na+]>COC(C)(C)C.O>[CH3:19][C:18]([O:17][C:15]([N:10]1[CH2:11][CH2:12][C:13]2=[N:3][N:2]([CH3:1])[C:6](=[O:5])[C:8]2([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:9]1)=[O:16])([CH3:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
Methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Step Two
Name
Quantity
50.1 kg
Type
reactant
Smiles
COC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC1=CC=CC=C1
Name
Quantity
208 L
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
methylhydrazine
Quantity
7.6 kg
Type
reactant
Smiles
CNN
Step Four
Name
Quantity
13 kg
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
175 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drying agents, liqua paks and fire extinguishers on hand
CUSTOM
Type
CUSTOM
Details
Since methylhydrazine can react with metal oxides
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to form a solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (53° C. to 57° C.)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 to 20 hours
Duration
17.5 (± 2.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to between 20° C. and 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to between 5° C. and 10° C.
CUSTOM
Type
CUSTOM
Details
The biphasic mixture was separated
WASH
Type
WASH
Details
the organic layer was washed sequentially with water (175 L) and saturated sodium chloride solution (175 L)
ADDITION
Type
ADDITION
Details
treated with bleach solution
CUSTOM
Type
CUSTOM
Details
to destroy any residual methylhydrazine
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated to a volume between 130 and 170 L under partial vacuum
ADDITION
Type
ADDITION
Details
Addition of heptanes (174 L) to the mixture
CUSTOM
Type
CUSTOM
Details
precipitated the product
STIRRING
Type
STIRRING
Details
The slurry was stirred for 2 hours at a temperature between 5° C. and 10° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
WASH
Type
WASH
Details
washed with cold MTBE (34 L )
CUSTOM
Type
CUSTOM
Details
dried under vacuum at a temperature between 35° C. and 45° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 kg
YIELD: PERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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